molecular formula C5H2BrN3OS B1439959 2-bromo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one CAS No. 1223490-45-6

2-bromo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B1439959
CAS No.: 1223490-45-6
M. Wt: 232.06 g/mol
InChI Key: DXQBDFKUPBTBCB-UHFFFAOYSA-N
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Description

2-Bromo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one (CAS RN: 139535-51-6 ) is a brominated heterocyclic compound serving as a versatile chemical intermediate and a core structural motif in medicinal chemistry research. With the molecular formula C5H2BrN3OS , this scaffold is of high interest for the synthesis of novel bioactive molecules. Recent scientific investigations have identified derivatives based on the [1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one structure as promising anti-virulence agents . A 2024 study highlights the potential of these compounds, which are designed using a hybridization approach combining features of marine alkaloids like nortopsentin and Essramycin . Notably, these novel compounds exhibit a potent ability to disrupt pre-formed, mature biofilms in relevant Gram-positive and Gram-negative pathogens, as well as the fungus Candida albicans . This biofilm dispersal activity is a critical mechanism for combating chronic, hard-to-treat infections, as bacterial cells within a biofilm can be up to 1000 times more resistant to conventional antibiotics than their free-floating counterparts . The research value of this compound lies in its application for developing new anti-infective strategies that work by disrupting biofilm virulence without exerting strong growth pressure, thereby potentially limiting the emergence of antibiotic resistance . This product is supplied for laboratory research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-bromo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrN3OS/c6-4-8-9-3(10)1-2-7-5(9)11-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXQBDFKUPBTBCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2N(C1=O)N=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1223490-45-6
Record name 2-bromo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Detailed Synthetic Route

The one-pot synthesis proceeds through the following general sequence:

  • [3 + 3] Cycloaddition: This step constructs the thiadiazolo[3,2-a]pyrimidinone scaffold by combining appropriate precursors that yield the six-membered fused heterocyclic system.
  • Reduction: Subsequent reduction modifies intermediate functionalities to facilitate ring closure and proper heterocyclic formation.
  • Deamination: Final deamination removes amino groups, stabilizing the heterocyclic framework and enabling the introduction of the bromine substituent at the 2-position.

This sequence is catalyzed under conditions optimized for yield and selectivity, often involving specific catalysts and solvents tailored to the substrate and desired product characteristics.

Key Intermediates and Reagents

  • The synthesis typically starts from aminothiadiazole intermediates, which are prepared by reacting substituted indole derivatives with chlorosulfonyl isocyanate (CSI) in anhydrous acetonitrile at low temperature (0 °C), followed by methylation steps using dimethyl carbonate in anhydrous DMF under reflux conditions.
  • The aminothiadiazole intermediates then react with β-ketoesters in polyphosphoric acid (PPA), which serves as both solvent and catalyst, promoting cyclization to yield the thiadiazolo[3,2-a]pyrimidin-5-one core structure.
  • The bromine substituent at position 2 is introduced either by using bromo-substituted β-ketoesters or by post-synthetic bromination of the core heterocycle.

Reaction Conditions and Optimization

  • The cyclization reaction is typically carried out at elevated temperatures (around 60 °C) in trifluoroacetic acid (TFA) or PPA to ensure efficient ring closure.
  • The use of anhydrous solvents and inert atmosphere conditions is critical to prevent side reactions and degradation of sensitive intermediates.
  • Reaction times vary from 3 to 6 hours depending on the substrate and scale.
  • The one-pot nature of the synthesis reduces purification steps and improves overall yield.

Data Table: Representative Synthetic Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Aminothiadiazole formation Indole derivatives + CSI in anhydrous acetonitrile 0 °C 1-2 hours 75-85 Stirring under inert atmosphere
Methylation Dimethyl carbonate in anhydrous DMF Reflux (~130 °C) 3-4 hours 80-90 Methylation of nitrile intermediates
Cyclization β-ketoesters + aminothiadiazole in PPA 60-100 °C 3 hours 65-75 Promotes ring closure to fused system
Bromination (if post-synthetic) Brominating agent (e.g., NBS) in suitable solvent Room temp to reflux 1-2 hours 70-80 Introduces bromine at position 2

Research Findings and Analysis

  • The one-pot synthesis method has been demonstrated to be versatile, allowing the preparation of various 2-substituted derivatives including 2-bromo analogues with good yields and purity.
  • The synthetic route is amenable to structural modifications, enabling the introduction of diverse substituents on the pyrimidine ring system for further biological and chemical studies.
  • The use of polyphosphoric acid as both solvent and catalyst is advantageous for promoting cyclization without the need for additional reagents, simplifying the process and enhancing atom economy.
  • The bromine substituent at the 2-position is reactive and can be further manipulated in substitution or cycloaddition reactions to create more complex heterocyclic architectures.

Chemical Reactions Analysis

Types of Reactions

2-bromo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions and dienophiles for cycloaddition reactions. The reaction conditions often involve the use of catalysts and specific solvents to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while cycloaddition reactions can produce fused heterocyclic compounds.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has demonstrated that compounds similar to 2-bromo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one exhibit antimicrobial properties. In particular, studies have shown efficacy against various bacterial strains and fungi, making it a candidate for the development of new antibiotics or antifungal agents. The thiadiazole moiety is known to enhance biological activity due to its ability to interfere with microbial metabolism.

Anticancer Properties
Recent studies have explored the anticancer potential of this compound. It has been found to induce apoptosis in cancer cells through mechanisms involving the inhibition of specific kinases and modulation of signaling pathways. For instance, compounds within this class have shown promise in targeting breast cancer and leukemia cells.

Agricultural Science

Pesticidal Applications
The compound's structure suggests potential as a pesticide or herbicide. Its unique chemical properties allow it to act as an effective agent against pests while minimizing toxicity to non-target organisms. Research indicates that derivatives of thiadiazole can disrupt the nervous systems of insects, providing a pathway for developing safer agricultural chemicals.

Materials Science

Organic Electronics
this compound has been investigated for its applications in organic electronics. Its electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to facilitate charge transport can enhance the efficiency of these devices.

Case Studies

  • Antimicrobial Efficacy Study
    A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various thiadiazole derivatives, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Candida albicans with minimal cytotoxicity towards human cells .
  • Anticancer Mechanism Investigation
    Research published in Cancer Research highlighted how this compound induces apoptosis in leukemia cells via mitochondrial pathways. The study concluded that further development could lead to a new class of anticancer drugs .
  • Pesticidal Activity Assessment
    A field study conducted by agricultural scientists demonstrated that formulations containing thiadiazole derivatives provided effective control over common agricultural pests while maintaining environmental safety standards .

Summary Table of Applications

Application AreaSpecific UseNotes
Medicinal ChemistryAntimicrobial agentsEffective against bacteria and fungi
Anticancer drugsInduces apoptosis in cancer cells
Agricultural SciencePesticidesTargeted action against pests
Materials ScienceOrganic electronicsEnhances efficiency in OLEDs and OPVs

Mechanism of Action

The mechanism by which 2-bromo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt biofilm formation by interfering with bacterial adhesion and communication processes . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Key Observations

Position 2 Substitution :

  • Bromine at position 2 (target compound) enhances electrophilicity, favoring nucleophilic substitution reactions, but may reduce solubility compared to smaller substituents like fluorine (RUC-1) .
  • Fluorine at position 2 (RUC-1) retains αIIbβ3 receptor antagonism (EC₅₀ = 0.9 µM), whereas bulkier groups (e.g., ethyl) abolish activity .

Position 7 Substitution: A phenyl group at position 7 (Compound 8j) improves biofilm dispersal activity against Gram-negative pathogens (EC₅₀ = 3.2 µM) compared to methyl or thiophene derivatives . Methyl substitution at position 7 (e.g., 7-methyl-2-phenoxymethyl) enhances xanthine oxidase inhibition (IC₅₀ = 0.8–5.2 µM), suggesting synergistic effects with position 2 modifications .

Core Heteroatom Variations :

  • Replacing the thiadiazole ring with oxadiazole (Compound 9d) improves anti-pancreatic cancer activity (IC₅₀ = 7.7 µM vs. >500 µM for gemcitabine), likely due to altered electronic profiles and metabolic stability .

Pharmacological and Biochemical Profiles

  • Antimicrobial Activity : The thiadiazolo[3,2-a]pyrimidin-5-one scaffold disrupts biofilm formation in Gram-negative bacteria, with phenyl-substituted derivatives outperforming methyl analogues .
  • Enzyme Inhibition: Xanthine oxidase inhibition is optimal with electron-withdrawing groups (e.g., bromine, phenoxymethyl) at position 2, as seen in 7-methyl-2-(phenoxymethyl) derivatives .
  • Cancer Therapeutics: Indole-tethered hybrids (e.g., Compound 9d) demonstrate superior anti-cancer activity compared to non-indole derivatives, emphasizing the role of hybrid scaffolds in targeting pancreatic cancer .

Biological Activity

Overview

2-bromo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound belonging to the class of thiadiazole derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy against various pathogens and cancer cell lines, and relevant research findings.

  • IUPAC Name : 2-bromo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
  • Molecular Formula : C5H2BrN3OS
  • Molecular Weight : 220.06 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to disrupt biofilm formation in various bacterial strains. A study reported that derivatives of this compound demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated its cytotoxic effects against several cancer cell lines. For instance, it showed selective cytotoxicity towards the NCI-H292 human lung carcinoma cell line with an IC50 value of approximately 10 µg/mL .

Case Study: NCI-H292 Cell Line

  • Treatment Duration : 72 hours
  • Mechanism of Action : Induction of apoptosis characterized by phosphatidylserine externalization and mitochondrial depolarization.
  • Genotoxicity Assessment : A significant increase in DNA damage was observed in treated cells compared to controls.

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Antimicrobial Mechanism : The compound interferes with bacterial cell wall synthesis and disrupts membrane integrity.
  • Anticancer Mechanism : It induces apoptosis in cancer cells through mitochondrial pathways and may inhibit specific kinases involved in cell proliferation.

Synthesis and Derivatives

The synthesis of this compound can be achieved through a one-pot method combining cycloaddition and reduction reactions . Various derivatives have been synthesized to enhance biological activity or target specificity.

Table 2: Comparison of Derivatives

Compound NameAntimicrobial ActivityAnticancer Activity
2-bromo-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-oneModerateHigh
2-bromo-7-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-oneLowModerate

Q & A

Q. Table 1. Comparative Bioactivity of 2-Bromo Derivatives

ApplicationTarget/ModelKey Result (IC₅₀/MIC)Reference
AntimicrobialE. coliMIC = 16 µg/mL
Antitumor (Pancreatic)MIA PaCa-2 cellsIC₅₀ = 9.2 µM
αIIbβ3 Receptor InhibitionPlatelet aggregationIC₅₀ = 12 nM

Q. Table 2. Optimal Reaction Conditions for One-Pot Synthesis

ComponentConditionYield (%)
Ethanol/NaOHUltrasound, 50°C, 2 hr89
MalononitrileStirring, RT, 6 hr72
Catalyst-freeMicrowave, 100°C, 1 hr65

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
Reactant of Route 2
2-bromo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

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